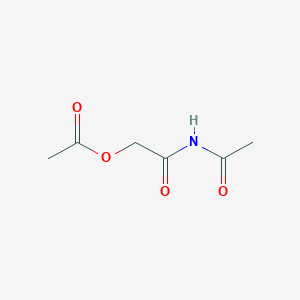![molecular formula C15H14N2O3 B14489974 2-[2-(2-Nitroanilino)ethyl]benzaldehyde CAS No. 65419-76-3](/img/structure/B14489974.png)
2-[2-(2-Nitroanilino)ethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of aniline to produce 2-nitroaniline. This is followed by a reaction with ethyl bromide to introduce the ethyl group. Finally, the aldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Nitroanilino)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Produces 2-[2-(2-Nitroanilino)ethyl]benzoic acid.
Reduction: Produces 2-[2-(2-Aminoanilino)ethyl]benzaldehyde.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[2-(2-Nitroanilino)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ethyl and aldehyde groups.
Benzaldehyde: Contains the aldehyde group but lacks the nitro and ethyl groups.
2-Ethylbenzaldehyde: Contains the ethyl and aldehyde groups but lacks the nitro group.
Uniqueness
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
65419-76-3 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[2-(2-nitroanilino)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H14N2O3/c18-11-13-6-2-1-5-12(13)9-10-16-14-7-3-4-8-15(14)17(19)20/h1-8,11,16H,9-10H2 |
Clave InChI |
DKCBYOFGCTYCDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCNC2=CC=CC=C2[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


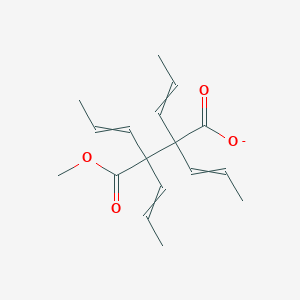
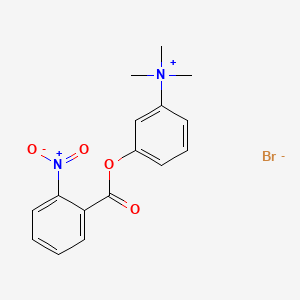
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
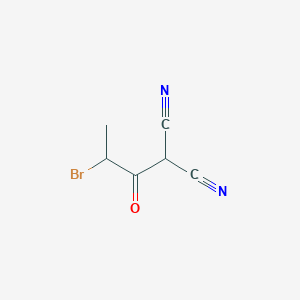

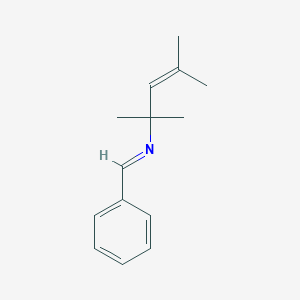


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)

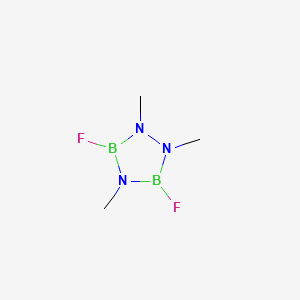
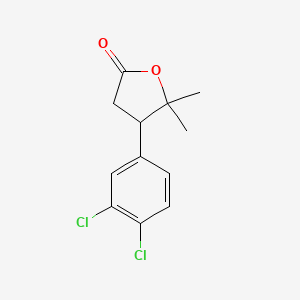
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
